molecular formula C22H28O9 B1212281 Holacanthone CAS No. 84062-60-2

Holacanthone

Cat. No. B1212281
CAS RN: 84062-60-2
M. Wt: 436.5 g/mol
InChI Key: OFHVBIQKCNMHKC-FJSLBGAUSA-N
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Description

Holacanthone is a natural product found in Castela emoryi, Amaroria soulameoides, and other organisms with data available.

Scientific Research Applications

Neuropharmacological Effects of Plant-Based Compounds

Holacanthone, a compound not directly highlighted in the recent literature reviews, shares a thematic relevance with the neuropharmacological effects observed in plant-based compounds such as Nigella sativa and its main component, thymoquinone. Research has demonstrated that plant-based compounds can have various beneficial properties including anticonvulsant, antidepressant, anxiolytic, anti‐ischemic, analgesic, antipsychotic, and memory enhancer effects. These properties indicate a broad spectrum of potential applications in the treatment of neurological disorders, suggesting that compounds like holacanthone may also hold promise in similar therapeutic areas (S. Javidi, B. Razavi, & H. Hosseinzadeh, 2016).

Anticancer Potential of Plant-Derived Compounds

The potential adjuvant therapy application of plant-derived compounds in cancer treatment is another area of significant interest. Thymoquinone, for instance, has shown anticancer effects across various preclinical studies. These effects include interference in tumorigenic processes such as carcinogenesis, malignant growth, invasion, migration, and angiogenesis. The ability of thymoquinone to sensitize tumor cells toward conventional cancer treatments while minimizing therapy-associated toxic effects highlights the therapeutic promise of plant-derived compounds, including holacanthone, in cancer care (A. Mostofa, Md Kamal Hossain, D. Basak, & M. S. Bin Sayeed, 2017).

Immunomodulatory and Anti-inflammatory Actions

The immunomodulatory and anti-inflammatory actions of Nigella sativa and thymoquinone provide a comprehensive review of how plant-based compounds can modulate immune responses. This includes the ability to regulate inflammation, cellular and humoral adaptive immune responses, and the Th1/Th2 paradigm. The enhancement of natural killer (NK) cell cytotoxic activity against cancer cells by Nigella sativa extracts and thymoquinone suggests that similar compounds like holacanthone could be investigated for their potential to regulate immune reactions in various conditions, including allergies, autoimmune diseases, and cancer (A. Majdalawieh & M. Fayyad, 2015).

properties

CAS RN

84062-60-2

Molecular Formula

C22H28O9

Molecular Weight

436.5 g/mol

IUPAC Name

[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] acetate

InChI

InChI=1S/C22H28O9/c1-8-5-12(24)17(26)20(4)11(8)6-13-21-7-29-22(28,19(20)21)16(25)9(2)14(21)15(18(27)31-13)30-10(3)23/h5,9,11,13-17,19,25-26,28H,6-7H2,1-4H3/t9-,11+,13-,14-,15-,16-,17-,19-,20-,21+,22+/m1/s1

InChI Key

OFHVBIQKCNMHKC-FJSLBGAUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H](C3)C(=CC(=O)[C@H]5O)C)C)O)OC(=O)C

SMILES

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)C

Canonical SMILES

CC1C2C(C(=O)OC3C24COC(C1O)(C4C5(C(C3)C(=CC(=O)C5O)C)C)O)OC(=O)C

Other CAS RN

84062-60-2

synonyms

holacanthone
NSC 126765

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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